molecular formula C19H15ClO2 B6382223 5-(3-Benzyloxyphenyl)-2-chlorophenol, 95% CAS No. 1261908-86-4

5-(3-Benzyloxyphenyl)-2-chlorophenol, 95%

Cat. No. B6382223
CAS RN: 1261908-86-4
M. Wt: 310.8 g/mol
InChI Key: HBGKCJIFUJNXEP-UHFFFAOYSA-N
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Description

5-(3-Benzyloxyphenyl)-2-chlorophenol, 95% (5-BPCP) is a synthetic phenolic compound used in a variety of scientific research applications. It is a colorless crystalline solid with a melting point of 181-183°C. 5-BPCP is soluble in water, alcohols, and other organic solvents. This compound is used in a variety of research fields, including biochemistry, pharmacology, and toxicology.

Scientific Research Applications

5-(3-Benzyloxyphenyl)-2-chlorophenol, 95% has a variety of scientific research applications. It is used in the study of the effects of environmental pollutants on plant growth. It is also used in the study of the effects of drugs on the central nervous system. Additionally, it is used to study the effects of drugs on the cardiovascular system and to study the effects of drugs on the endocrine system.

Mechanism of Action

The mechanism of action of 5-(3-Benzyloxyphenyl)-2-chlorophenol, 95% is not fully understood. It is believed to be a strong inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Additionally, it is believed to act as an agonist at serotonin receptors, which are involved in regulating mood, sleep, and appetite.
Biochemical and Physiological Effects
5-(3-Benzyloxyphenyl)-2-chlorophenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to reduce anxiety and depression in animal models. Additionally, it has been found to reduce inflammation and to have antioxidant properties.

Advantages and Limitations for Lab Experiments

5-(3-Benzyloxyphenyl)-2-chlorophenol, 95% has a variety of advantages and limitations for lab experiments. It is relatively stable and can be stored for long periods of time. Additionally, it is relatively easy to synthesize and can be used in a variety of research applications. However, it is not approved for human use and should only be used in laboratory studies.

Future Directions

There are several future directions for research involving 5-(3-Benzyloxyphenyl)-2-chlorophenol, 95%. These include further research into its mechanism of action, its effects on various physiological and biochemical processes, and its potential therapeutic applications. Additionally, further research could be conducted into its potential use as an environmental pollutant, its potential toxicity, and its potential interactions with other drugs and compounds. Finally, further research could be conducted into its potential use in drug development and its potential use as a diagnostic tool.

Synthesis Methods

5-(3-Benzyloxyphenyl)-2-chlorophenol, 95% is synthesized through a two-step reaction. First, 2-chlorophenol is reacted with benzyl bromide in the presence of sodium hydroxide to form the intermediate, benzyloxy-2-chlorophenol. This intermediate is then reacted with sodium hydroxide to form 5-(3-Benzyloxyphenyl)-2-chlorophenol, 95%.

properties

IUPAC Name

2-chloro-5-(3-phenylmethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO2/c20-18-10-9-16(12-19(18)21)15-7-4-8-17(11-15)22-13-14-5-2-1-3-6-14/h1-12,21H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGKCJIFUJNXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686195
Record name 3'-(Benzyloxy)-4-chloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Benzyloxyphenyl)-2-chlorophenol

CAS RN

1261908-86-4
Record name 3'-(Benzyloxy)-4-chloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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